Cas no 2138311-13-2 (4-{3-Amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid)
![4-{3-Amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid structure](https://de.kuujia.com/scimg/cas/2138311-13-2x500.png)
2138311-13-2 structure
Produktname:4-{3-Amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid
4-{3-Amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2138311-13-2
- EN300-784531
- 4-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid
- 4-{3-Amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid
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- Inchi: 1S/C11H18N2O3/c12-8-3-7-4-9(5-8)13(6-7)10(14)1-2-11(15)16/h7-9H,1-6,12H2,(H,15,16)
- InChI-Schlüssel: GEBMEWYDEZZFPT-UHFFFAOYSA-N
- Lächelt: O=C(CCC(=O)O)N1CC2CC(CC1C2)N
Berechnete Eigenschaften
- Genaue Masse: 226.13174244g/mol
- Monoisotopenmasse: 226.13174244g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 306
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 83.6Ų
- XLogP3: -3.1
4-{3-Amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784531-1.0g |
4-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid |
2138311-13-2 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-784531-0.5g |
4-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid |
2138311-13-2 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-784531-5.0g |
4-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid |
2138311-13-2 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-784531-10.0g |
4-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid |
2138311-13-2 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-784531-0.1g |
4-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid |
2138311-13-2 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-784531-0.05g |
4-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid |
2138311-13-2 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-784531-2.5g |
4-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid |
2138311-13-2 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-784531-0.25g |
4-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid |
2138311-13-2 | 95% | 0.25g |
$774.0 | 2024-05-22 |
4-{3-Amino-6-azabicyclo[3.2.1]octan-6-yl}-4-oxobutanoic acid Verwandte Literatur
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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